7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that features both imidazole and pyridine rings. The presence of the difluoromethyl group enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,3-dimethylimidazole with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-pyridines.
Scientific Research Applications
7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its inhibitory effects on enzymes related to type 2 diabetes.
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Studied for its diverse biological activities, including antibacterial and antitumor properties.
Uniqueness
7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both imidazole and pyridine rings, along with the difluoromethyl group, makes it a versatile compound for various applications .
Properties
CAS No. |
1820717-23-4 |
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Molecular Formula |
C9H9F2N3O |
Molecular Weight |
213.18 g/mol |
IUPAC Name |
7-(difluoromethyl)-2,3-dimethyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H9F2N3O/c1-4-12-7-5(8(10)11)3-6(15)13-9(7)14(4)2/h3,8H,1-2H3,(H,13,15) |
InChI Key |
NWPDNNZPXQKIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)NC(=O)C=C2C(F)F |
Origin of Product |
United States |
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